

Application Note: Measuring Panthenol-Protein Interactions in Hair Using Solid-State NMR

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Compound of Interest

Compound Name: *Folligen*

Cat. No.: *B1673527*

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Introduction

Panthenol (Pro-vitamin B5) is a widely used active ingredient in hair care formulations, valued for its moisturizing and strengthening properties. Its efficacy is attributed to its small molecular size, which allows it to penetrate the hair shaft and interact directly with the constituent keratin proteins.[1][2] Understanding the precise nature of these molecular interactions is crucial for optimizing product formulations and substantiating performance claims. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique capable of providing atomic-level information on the structure, dynamics, and intermolecular interactions within complex, non-soluble biological materials like hair.[3][4]

Recent studies have successfully employed ssNMR to provide direct evidence of the interaction between panthenol and hair proteins.[5][6] These studies have shown that panthenol penetrates into the cortical protein regions of the hair fiber and forms hydrogen bonds, specifically between the N-H group of panthenol and the aromatic side chains of keratin.[5][6] This binding mechanism is believed to be the source of the measurable improvements in hair tensile strength and elastic modulus.[5] This application note provides a detailed protocol for utilizing solid-state NMR to characterize and quantify the interactions between panthenol and hair keratin.

Principle of the Method

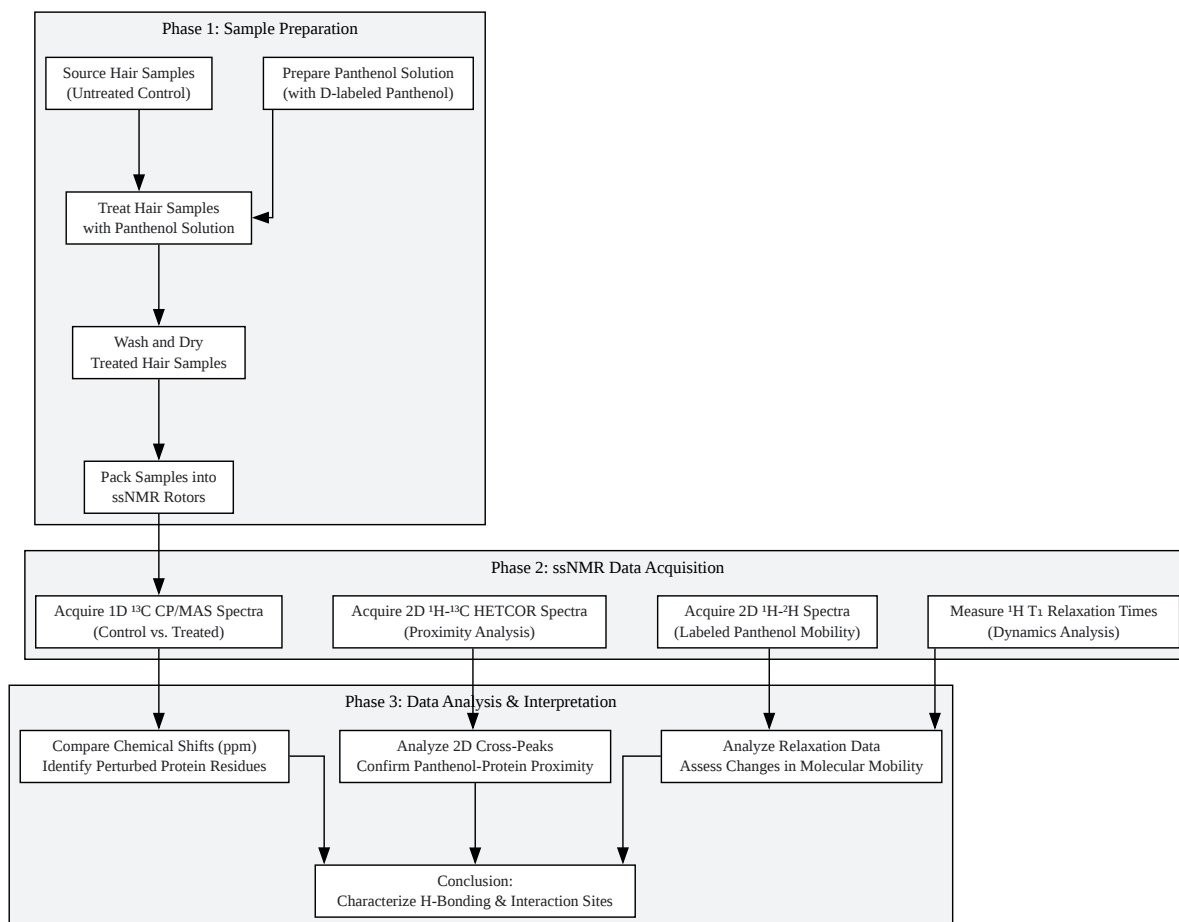
Solid-state NMR is uniquely suited for studying materials like hair where molecules are not tumbling rapidly, a condition that would average out key structural information in traditional

solution-state NMR.[7] By spinning the sample at a specific ("magic") angle relative to the magnetic field (Magic Angle Spinning, or MAS), it is possible to obtain high-resolution spectra from solid samples.[8]

Techniques such as Cross-Polarization (CP) are used to enhance the signal of low-abundance nuclei like ^{13}C by transferring magnetization from abundant ^1H nuclei. This is particularly useful for studying both the protein backbone and side chains of keratin and the carbon atoms of panthenol.[9] By comparing the ssNMR spectra of untreated hair, panthenol-treated hair, and isotopically labeled panthenol-treated hair, one can identify specific atomic sites of interaction. Changes in chemical shifts, signal intensities, and relaxation times provide information on the local chemical environment and molecular mobility, revealing how panthenol binding alters the protein structure.[4][5] Furthermore, advanced techniques like Rotational-Echo Double Resonance (REDOR) can measure internuclear distances, providing definitive proof of proximity between panthenol and protein atoms.[10]

Logical Workflow for Panthenol-Hair Interaction Analysis

The overall process involves sample preparation, ssNMR data acquisition, and spectral analysis to draw conclusions about molecular interactions.



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Caption: Experimental workflow for ssNMR analysis of panthenol-hair interactions.

Experimental Protocols

Materials and Equipment

- Hair Samples: Unbleached, untreated human hair tresses.
- Panthenol: D-Panthenol and deuterium-labeled D-Panthenol (e.g., at the N-H position).
- Reagents: Phosphate-buffered saline (PBS, pH 7.4), ultrapure water.
- Equipment: Solid-state NMR spectrometer (e.g., Bruker Avance series) with a 4mm MAS probe, zirconia rotors (50-80 μ L), analytical balance, vortex mixer, drying oven.^{[9][11]}

Sample Preparation Protocol

- Control Sample:
 - Cut untreated hair into small segments (1-2 mm) to facilitate packing.
 - Wash the hair segments with a mild surfactant, rinse thoroughly with ultrapure water, and dry completely in an oven at 40°C.
 - Tightly pack approximately 50 mg of the dried hair into a 4mm zirconia ssNMR rotor.
- Panthenol-Treated Sample:
 - Prepare a 5% (w/v) solution of panthenol in PBS buffer. For specific experiments, use deuterium-labeled panthenol.^{[5][6]}
 - Immerse a tress of untreated hair in the panthenol solution for 1 hour at room temperature.
 - Remove the tress, gently blot to remove excess solution, and allow it to air-dry for 24 hours.
 - Cut the treated hair into 1-2 mm segments.
 - Tightly pack approximately 50 mg of the treated hair into a 4mm zirconia ssNMR rotor.

ssNMR Experimental Protocols

The following protocols are based on common experiments for studying molecular interactions in biological solids.^{[9][11]}

Protocol 1: ^{13}C CP/MAS for Structural Analysis

- Objective: To obtain a high-resolution ^{13}C spectrum of the hair keratin and panthenol to observe changes in the chemical environment upon interaction.
- Pulse Sequence: Cross-Polarization (CP) with high-power ^1H decoupling.^[9]
- Spectrometer Setup (Example):
 - Spectrometer Frequency: 500 MHz (^1H Frequency)
 - MAS Rate: 10-12 kHz
 - CP Contact Time: 1 ms
 - Recycle Delay: 3-5 s
 - Number of Scans: 4096-8192
- Data Analysis: Compare the ^{13}C chemical shifts of untreated vs. treated hair. Shifts in the peaks corresponding to keratin's aromatic side chains (e.g., tyrosine, phenylalanine) or backbone carbonyls after panthenol treatment indicate a direct interaction.^{[5][12]}

Protocol 2: 2D ^1H - ^{13}C HETCOR for Proximity Analysis

- Objective: To unambiguously identify which ^1H and ^{13}C nuclei are spatially close ($< 5 \text{ \AA}$), confirming panthenol-protein proximity.
- Pulse Sequence: Frequency Switched Lee-Goldburg (FSLG) HETCOR (Heteronuclear Correlation).
- Spectrometer Setup (Example):
 - MAS Rate: 12.5 kHz
 - CP Contact Time: 50-100 μs (short time to probe direct bonds and very close proximities)

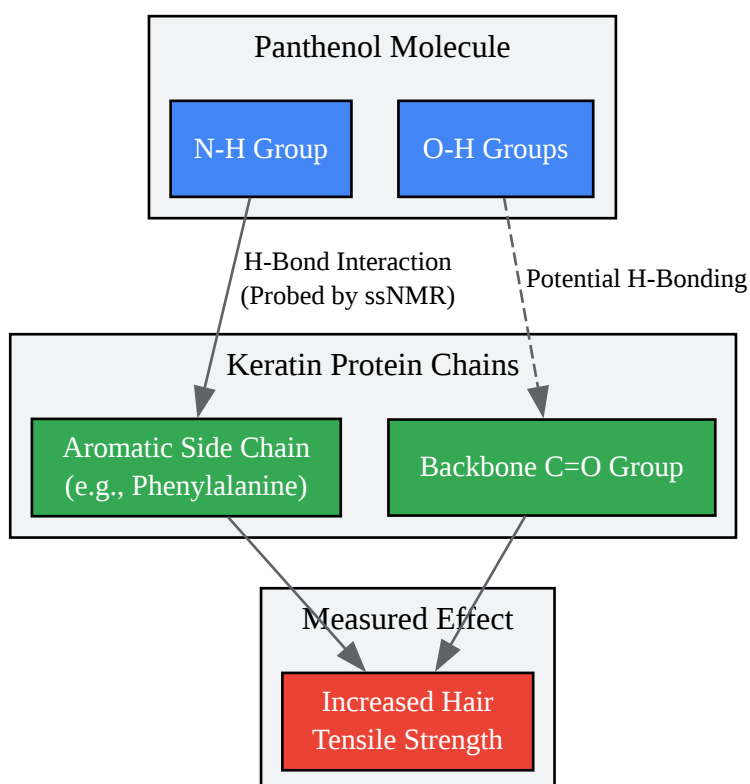
- Recycle Delay: 3 s
- Data Analysis: Look for the appearance of cross-peaks between protons on panthenol and carbons on keratin amino acid residues. A cross-peak between the N-H proton of panthenol and the aromatic carbons of a phenylalanine residue would be direct evidence of the proposed interaction.[5][6]

Data Presentation & Interpretation

Quantitative data from ssNMR experiments can reveal subtle changes in molecular structure and dynamics.

Panthenol-Keratin Interaction Model

The ssNMR data supports a model where panthenol acts as a "molecular bridge" within the keratin matrix, forming hydrogen bonds that enhance the mechanical properties of the hair fiber.



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